(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
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Overview
Description
- HOE-065 is a compound with a unique structure, structurally related to angiotensin-converting enzyme (ACE) inhibitors.
- Unlike traditional ACE inhibitors, HOE-065 has additional properties related to cholinergic activity modulation.
- Its chemical formula is C₃₅H₅₂N₂O₉, and its CAS number is 123060-44-6 .
Preparation Methods
- Synthetic routes for HOE-065 are not widely documented, but it was initially developed by Sanofi.
- Industrial production methods remain proprietary, limiting public information.
Chemical Reactions Analysis
- HOE-065 exhibits dual properties:
- AChE (acetylcholinesterase) inhibition: It inhibits the enzyme responsible for acetylcholine breakdown.
- AChR (acetylcholine receptor) activation: It stimulates the α₁/β₁/δ/γ complex of acetylcholine receptors.
- Common reactions include oxidation, reduction, and substitution, although specific conditions are not well-documented.
- Major products formed during these reactions remain undisclosed.
Scientific Research Applications
- HOE-065’s applications span various fields:
Neuroscience: Due to its cholinergic activity modulation, it may impact cognitive function and neurotransmission.
Cardiovascular Research: Its structural similarity to ACE inhibitors suggests potential cardiovascular effects.
Pharmacology: Investigating its impact on alcohol consumption and other behaviors.
Drug Development: Although terminated, research on HOE-065 informs future drug design.
Mechanism of Action
- HOE-065’s dual action involves:
- Inhibition of AChE: Prolongs acetylcholine availability at synapses.
- Activation of AChR: Enhances cholinergic signaling.
- Molecular targets include AChE and AChR subunits.
Comparison with Similar Compounds
- HOE-065’s uniqueness lies in its combined AChE inhibition and AChR activation.
- Similar compounds include traditional ACE inhibitors (e.g., enalapril, captopril) but lack the dual cholinergic effect .
Properties
CAS No. |
123060-44-6 |
---|---|
Molecular Formula |
C35H52N2O9 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C31H48N2O5.C4H4O4/c1-4-6-7-8-9-13-21-38-31(36)28-22-25-17-14-18-27(25)33(28)29(34)23(3)32-26(30(35)37-5-2)20-19-24-15-11-10-12-16-24;5-3(6)1-2-4(7)8/h10-12,15-16,23,25-28,32H,4-9,13-14,17-22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,25-,26-,27-,28-;/m0./s1 |
InChI Key |
RCEDCOCCCMIKCY-ZVCJTHDASA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O |
Synonyms |
HOE 065 HOE-065 Hoe065 n-octyl-2-(N-(1-ethoxycarbonyl-3-phenylpropyl)alanyl)-2-azabicyclo(3.3.0)octane-3-carboxylate RA-octil |
Origin of Product |
United States |
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